7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a butoxyphenyl group attached to a tetrazolopyrimidine core. The presence of both tetrazole and pyrimidine rings in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with cyanamide to form the tetrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the butoxy group.
Scientific Research Applications
7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.
Pyrimidine-5-carboxylic acids: These compounds have a similar carboxylic acid functional group but lack the tetrazole ring, resulting in different chemical properties and reactivity.
Uniqueness
7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of both tetrazole and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and enhances its potential for various scientific applications. The butoxyphenyl group further adds to its uniqueness by influencing its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
7-(2-butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N5O3/c1-2-3-8-23-13-7-5-4-6-10(13)12-9-11(14(21)22)16-15-17-18-19-20(12)15/h4-7,9,12H,2-3,8H2,1H3,(H,21,22)(H,16,17,19) |
InChI Key |
WBVUOIXBEYYHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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